![molecular formula C8H6N2O2S B2652034 (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid CAS No. 1181324-39-9](/img/structure/B2652034.png)

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

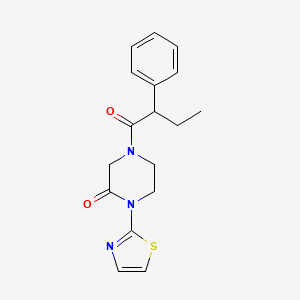

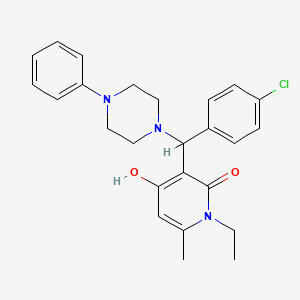

“(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid” is a unique chemical compound with the empirical formula C8H6N2O2S . It has a molecular weight of 194.21 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of “this compound” is O=C(O)/C=C/C1=CN=C2N1C=CS2 . This string represents the structure of the molecule in a linear format. The InChI key, which is another way to represent the molecule, is KMUJKBFEVZDXIW-OWOJBTEDSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has an empirical formula of C8H6N2O2S and a molecular weight of 194.21 .Scientific Research Applications

Angiotensin II Receptor Antagonists

- (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid derivatives have been studied as nonpeptide angiotensin II receptor antagonists. These compounds showed nanomolar affinity for the receptor and good oral activity, indicating their potential in hypertension treatment (Keenan et al., 1993).

Quantum Chemical Modeling

- A study on Trans-3-(trans-4-imidazolyl) acrylic acid (TTIAA) included experimental and theoretical analyses using FTIR, FT-Raman, and DFT. It revealed variations in electrostatic and transport properties under different external fields, suggesting applications in designing molecules with enhanced electrical conductivity (Gayathri & Arivazhagan, 2017).

Anti-Inflammatory Activity

- Imidazo[2,1-b]benzothiazoles, closely related to this compound, were synthesized and tested for anti-inflammatory activity. Some derivatives showed significant inhibition in assays like the carrageein-induced paw edema and writhing assays (El-Shorbagi et al., 1989).

Corrosion Inhibition

- (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid was used to form self-assembled films on iron surfaces. These films exhibited protection against iron corrosion, suggesting potential applications in material sciences (Zhang Zhe et al., 2009).

Coordination Compounds and Photoluminescent Properties

- A study synthesized new coordination compounds based on a 3-position substituted imidazo[1,2-a]pyridine ligand, exploring their crystal structures and photoluminescent properties. This research indicates potential applications in materials science, particularly in light-emitting devices (Li, Ni, & Yong, 2018).

Enhanced Oil Recovery

- Novel acrylamide-based copolymers functionalized with imidazoline derivative were developed for enhanced oil recovery. These copolymers exhibited excellent thickening properties, shear stability, and salt-tolerance, suggesting their use in petroleum extraction processes (Gou et al., 2015).

Polymer Ionic Liquid Complexes

- Poly(ionic liquid) complexes (PILCs) exhibiting micro-/mesoporous structures were synthesized using imidazolium-based polymers and poly(acrylic acid). These complexes can be highly loaded with copper salts and used as catalytic supports for oxidation reactions, indicating their utility in catalysis (Zhao et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

(E)-3-imidazo[2,1-b][1,3]thiazol-5-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7(12)2-1-6-5-9-8-10(6)3-4-13-8/h1-5H,(H,11,12)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUJKBFEVZDXIW-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC2=NC=C(N21)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)

![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)